molecular formula C21H23F3N2O3S B12479022 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12479022
M. Wt: 440.5 g/mol
InChI Key: CDFGKRKXPHUAMP-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the sulfonyl group, and the incorporation of the azepane ring. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and azepane derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonyl group can modulate its reactivity. The azepane ring may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-ylsulfonyl)-N-(3,5-bis(trifluoromethyl)phenyl)benzamide
  • N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide

Uniqueness

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonyl group provides additional reactivity. The azepane ring contributes to the compound’s overall structural rigidity and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23F3N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C21H23F3N2O3S/c1-15-10-11-16(14-19(15)30(28,29)26-12-6-2-3-7-13-26)20(27)25-18-9-5-4-8-17(18)21(22,23)24/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3,(H,25,27)

InChI Key

CDFGKRKXPHUAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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